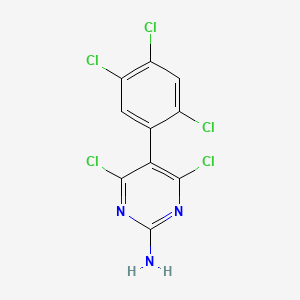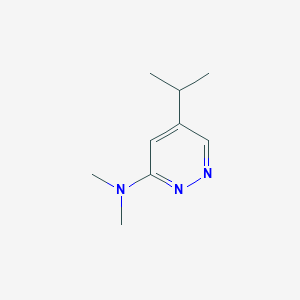
4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its pyrimidine ring structure substituted with multiple chlorine atoms, making it a significant molecule in medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,5-trichlorobenzonitrile with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to modify the compound’s functional groups.
Major Products Formed: The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation or reduction can yield different derivatives with altered oxidation states.
科学研究应用
Chemistry: In chemistry, 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of antineoplastic and antimicrobial agents. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various chemical processes.
作用机制
The mechanism by which 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic or toxic effects.
相似化合物的比较
4,6-Dichloro-2-(methylthio)pyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.
2,4,6-Trichloropyrimidine: A simpler pyrimidine compound with three chlorine atoms, used in various chemical syntheses.
5-(2,4-Dichlorophenyl)-4,6-dichloropyrimidine: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further study and development.
属性
分子式 |
C10H4Cl5N3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4,6-dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-4-2-6(13)5(12)1-3(4)7-8(14)17-10(16)18-9(7)15/h1-2H,(H2,16,17,18) |
InChI 键 |
ADIOHYYLIRPURP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)



![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)



![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)





